N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide
Description
N-(2-(5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is a pyrazolo[3,4-d]pyrimidine derivative, a class of heterocyclic compounds notable for their diverse pharmacological activities, including kinase inhibition and anticancer properties. Its structure features a 4-fluorobenzyl group at position 5 of the pyrazolopyrimidine core and an isobutyramide side chain linked via an ethyl group at position 1. The fluorinated aromatic moiety likely enhances metabolic stability and binding affinity, while the amide group contributes to solubility and pharmacokinetic properties .
Properties
IUPAC Name |
N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2/c1-12(2)17(25)20-7-8-24-16-15(9-22-24)18(26)23(11-21-16)10-13-3-5-14(19)6-4-13/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFVHEHSSBEENO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazolo[3,4-d]pyrimidine derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Pyrazolo[3,4-d]pyrimidine derivatives have been implicated in a variety of biological processes, suggesting that this compound may have broad effects on cellular function.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or how much of the compound reaches its site of action in the body.
Biological Activity
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is a synthetic compound characterized by its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H19F2N5O3, with a molecular weight of 439.4 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of fluorine atoms may enhance its pharmacological properties by improving metabolic stability and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C22H19F2N5O3 |
| Molecular Weight | 439.4 g/mol |
| Melting Point | N/A |
| Boiling Point | N/A |
| Density | N/A |
Antimicrobial Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis, with some exhibiting IC50 values as low as 1.35 μM . This suggests that the compound may serve as a lead in developing new anti-tubercular agents.
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine scaffold has been associated with anticancer properties. Recent studies have demonstrated that compounds similar to this compound show potent inhibitory effects on various cancer cell lines. For example, compounds derived from this scaffold have shown selective inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Specific derivatives have displayed IC50 values against CDK2 and CDK9 of 0.36 µM and 1.8 µM, respectively .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- Receptor Interaction : It may interact with various receptors influencing cellular signaling pathways.
Cytotoxicity Studies
Cytotoxicity assessments on human embryonic kidney (HEK-293) cells indicate that derivatives of this compound are generally non-toxic at therapeutic concentrations . This is an important consideration for drug development as it suggests a favorable safety profile.
Study on Antitubercular Activity
In a study aimed at synthesizing novel anti-tubercular agents, several compounds were evaluated for their efficacy against Mycobacterium tuberculosis H37Ra. Among these, derivatives with the pyrazolo[3,4-d]pyrimidine core showed promising results with significant activity and low cytotoxicity towards human cells .
Study on Anticancer Properties
Another study focused on the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives demonstrated their effectiveness in inhibiting cell proliferation in HeLa and A375 cancer cell lines. The compounds exhibited selective inhibition against CDK enzymes, highlighting their potential as targeted cancer therapies .
Comparison with Similar Compounds
Key Observations :
- The isobutyramide side chain (target compound) vs. isopropylbenzamide (Example 53) may reduce steric hindrance, improving solubility and target engagement.
- EP2228370B1’s ethylpiperazinyl-ethoxy substituent suggests enhanced solubility and basicity compared to the target compound’s neutral amide .
Physicochemical and Pharmacokinetic Properties
- Solubility : The isobutyramide group in the target compound likely improves aqueous solubility compared to Example 53’s lipophilic isopropylbenzamide .
- Metabolic Stability: Fluorination at the benzyl position (target compound) may slow oxidative metabolism compared to non-fluorinated analogs .
Research Findings and Implications
- Example 53 : Demonstrated moderate yield (28%) and a high molecular weight (589.1 g/mol), which may limit oral bioavailability. Its melting point (175–178°C) suggests crystalline stability .
- LY231514 Analogs : Highlight the importance of glutamic acid side chains for antifolate activity, a feature absent in the target compound .
- Structural Optimization : The target compound’s isobutyramide group balances solubility and permeability, positioning it as a candidate for further in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
